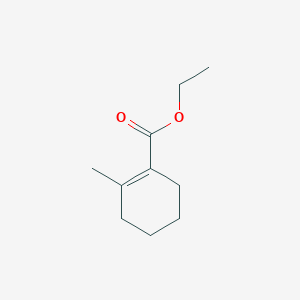

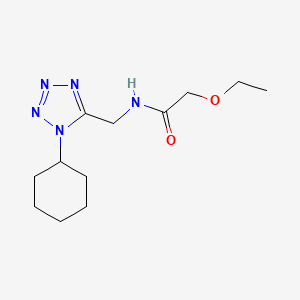

Ethyl 2-methyl-1-cyclohex-1-ene carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Enantioselective Synthesis and Organic Synthesis Applications

Ethyl 2-methyl-1-cyclohex-1-ene carboxylate plays a critical role in the enantioselective synthesis of compounds, serving as a key intermediate in the production of attractants for agricultural pests, such as the Mediterranean fruit fly. Its utility is highlighted in the stereoselective synthesis involving key steps like asymmetric Diels–Alder reactions and iodolactonization, demonstrating its importance in the synthesis of biologically active molecules (A. Raw & E. Jang, 2000).

Catalysis and Reaction Mechanisms

This compound also finds application in catalysis and reaction mechanism studies. For instance, it has been used in phosphine-catalyzed [4 + 2] annulations, providing a pathway to synthesize highly functionalized tetrahydropyridines. This showcases its role in facilitating complex organic reactions with high efficiency and selectivity, expanding the scope of chemical synthesis (Xue-Feng Zhu, J. Lan, & O. Kwon, 2003).

Safety and Hazards

Mechanism of Action

Target of Action

Ethyl 2-methyl-1-cyclohex-1-ene carboxylate, also known as Hagemann’s ester , is an organic compound used in organic chemistry as a reagent in the synthesis of many natural products including sterols, trisporic acids, and terpenoids . The primary targets of this compound are therefore the biochemical pathways involved in the synthesis of these natural products.

Mode of Action

It is known that it is used as a reagent in organic synthesis . This suggests that it likely interacts with its targets by participating in chemical reactions that lead to the formation of the desired products.

Biochemical Pathways

The compound is involved in the synthesis of many natural products including sterols, trisporic acids, and terpenoids . These natural products are involved in a variety of biochemical pathways, including lipid metabolism (in the case of sterols), and the production of secondary metabolites (in the case of terpenoids).

Result of Action

The result of the action of Ethyl 2-methyl-1-cyclohex-1-ene carboxylate is the synthesis of natural products such as sterols, trisporic acids, and terpenoids . These compounds have various roles in cellular function, including membrane structure (sterols), signaling (trisporic acids), and a variety of roles in plant physiology (terpenoids).

properties

IUPAC Name |

ethyl 2-methylcyclohexene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-3-12-10(11)9-7-5-4-6-8(9)2/h3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUQSUMNWXIYJMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(CCCC1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-methyl-1-cyclohex-1-ene carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Azatricyclo[5.2.1.0,2,6]dec-8-ene hydrochloride](/img/structure/B2846643.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methylphenyl)acetamide](/img/structure/B2846645.png)

![2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2846650.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide](/img/structure/B2846658.png)

![2-(Thieno[2,3-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2846659.png)

![2-(Trifluoromethyl)-4-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2846664.png)